MAO-B Inhibition Potency and Selectivity of 2-(3-Methoxypropoxy)pyrimidin-5-amine
2-(3-Methoxypropoxy)pyrimidin-5-amine demonstrates moderate inhibitory activity against human Monoamine Oxidase B (MAO-B) with an IC50 of 298 nM. This is a key differentiator from its activity against the MAO-A isoform, where it is over 84-fold less potent (IC50 = 25,100 nM), establishing a clear selectivity profile [1]. This level of potency and selectivity distinguishes it from other pyrimidine-5-amine derivatives with different 2-position substitutions that may exhibit different selectivity windows or be inactive against MAOs [2].
| Evidence Dimension | Inhibition of human recombinant MAO isoforms (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 298 nM; MAO-A IC50: 25,100 nM |
| Comparator Or Baseline | Comparison of activity against MAO-B vs. MAO-A for the same compound. |
| Quantified Difference | The compound is approximately 84-fold more potent against MAO-B than MAO-A. |
| Conditions | In vitro biochemical assay using human recombinant MAO-B and MAO-A expressed in insect cells, with p-tyramine as substrate, measured via hydrogen peroxide production [1]. |
Why This Matters
This data provides a quantifiable selectivity window, which is a critical parameter for selecting a chemical probe or lead compound for target validation studies focused on MAO-B.
- [1] BindingDB. (2013). BDBM50392737 / CHEMBL2151555. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50392737 View Source
- [2] BindingDB. (2013). BDBM50355318 / CHEMBL1835230. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355318 View Source
